Cas no 81846-19-7 (Treprostinil)

Treprostinil structure
Treprostinil structure
Nombre del producto:Treprostinil
Número CAS:81846-19-7
MF:C23H34O5
Megavatios:390.513067722321
MDL:MFCD00888847
CID:723210
PubChem ID:6918140

Treprostinil Propiedades químicas y físicas

Nombre e identificación

    • Treprostinil
    • 2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid
    • REMODULIN
    • UNIPROST
    • [14C]-Treprostinil
    • 15AU81
    • 2-((1R,2R,3aS,9aS)-2,3,3a,4,9,9a-hexahydro-2-hydroxy-1-((S)-3-hydroxyoctyl)-1H-cyclopenta[b]naphthalen-5-yloxy)acetic acid
    • LCZ696
    • LCZ-696
    • LRX-15
    • sacubitril
    • treprostinol
    • Tyvaso
    • UNII-RUM6K67ESG
    • Valsartan
    • 2-[[(1R,2R,3aS,9aS)-2,3,4,9,9a-hexahydro-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-1H-benz[f]inden-5-yl]oxy]-acetic acid
    • [[(1R,2R,3aS,9aS)-2,3,3a,4,9,9a-Hexahydro-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-1H-benz[f]inden-5-yl]oxy]acetic acid
    • 1H-Benz[f]indene, acetic acid deriv. (ZCI)
    • 2-[[(1R,2R,3aS,9aS)-2,3,3a,4,9,9a-Hexahydro-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-1H-benz[f]inden-5-yl]oxy]acetic acid (ACI)
    • Acetic acid, [[(1R,2R,3aS,9aS)-2,3,3a,4,9,9a-hexahydro-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-1H-benz[f]inden-5-yl]oxy]- (9CI)
    • Acetic acid, [[2,3,3a,4,9,9a-hexahydro-2-hydroxy-1-(3-hydroxyoctyl)-1H-benz[f]inden-5-yl]oxy]-, [1R-[1α(S*),2β,3aα,9aα]]- (ZCI)
    • 2-[[(1R,2R,3aS,9aS)-2-Hydroxy-1-((S)-3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-yl]oxy]acetic acid
    • BW 15AU
    • LRX 15
    • Rumodolin
    • Trevyent
    • U 62840
    • MDL: MFCD00888847
    • Renchi: 1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27)/t16-,17-,18+,19-,21+/m0/s1
    • Clave inchi: PAJMKGZZBBTTOY-ZFORQUDYSA-N
    • Sonrisas: C([C@H]1[C@H](O)C[C@@H]2CC3C(OCC(=O)O)=CC=CC=3C[C@H]12)C[C@@H](O)CCCCC

Atributos calculados

  • Calidad precisa: 412.22300

Propiedades experimentales

  • Punto de fusión: 121-123°
  • PSA: 89.82000
  • Logp: 2.24850
  • Actividad óptica: [α]/D 40 to 50°, c = 0.5 in methanol

Treprostinil Información de Seguridad

  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Condiciones de almacenamiento:Powder -20°C 3 years In solvent -80°C 6 months   -20°C 1 month

Treprostinil PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
ChemScence
CS-7872-50mg
Treprostinil
81846-19-7 99.98%
50mg
$590.0 2022-04-26
MedChemExpress
HY-100441-10mg
Treprostinil
81846-19-7 99.31%
10mg
¥2550 2024-04-17
MedChemExpress
HY-100441-5mg
Treprostinil
81846-19-7 99.31%
5mg
¥1750 2024-04-17
SHENG KE LU SI SHENG WU JI SHU
sc-205533B-10mg
Treprostinil,
81846-19-7 >98%
10mg
¥9025.00 2023-09-05
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce47630-5mg
Treprostinil (LRX-15)
81846-19-7 98%
5mg
¥1872.00 2023-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5150-2 mg
Treprostinil
81846-19-7 99.71%
2mg
¥759.00 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T854794-5mg
Treprostinil
81846-19-7 98%
5mg
¥360.00 2022-09-28
TRC
T719500-1mg
Treprostinil
81846-19-7
1mg
$ 91.00 2023-09-05
ChemScence
CS-7872-100mg
Treprostinil
81846-19-7 99.98%
100mg
$1050.0 2022-04-26
ChemScence
CS-7872-5mg
Treprostinil
81846-19-7 99.98%
5mg
$90.0 2022-04-26

Treprostinil Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium iodide ,  Potassium carbonate
1.2 Reagents: Potassium hydroxide
Referencia
Synthetic routes to treprostinil N-acyl methylsulfonamide
Picken, Christina; et al, Tetrahedron Letters, 2020, 61(5),

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  30 min, -10 °C
1.2 Reagents: Sodium borohydride ;  1 h, -10 °C; 12 h, 0 °C
1.3 Reagents: Acetic acid ;  pH 2 - 3
1.4 Reagents: Hydrofluoric acid, homopolymer, compd. with pyridine Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 15 h, rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  basified, rt
Referencia
Synthesis of treprostinil: key Claisen rearrangement and catalytic Pauson-Khand reactions in continuous flow
Garcia-Lacuna, Jorge; et al, Organic & Biomolecular Chemistry, 2019, 17(43), 9489-9501

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  55 - 60 °C; 60 °C → 45 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  40 - 45 °C
Referencia
Process for preparation of prostacyclin derivative
Anonymous, IP.com Journal, 2017, 17, 1-5

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Hydrofluoric acid, homopolymer, compd. with pyridine Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 15 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified, rt
Referencia
Synthesis of treprostinil: key Claisen rearrangement and catalytic Pauson-Khand reactions in continuous flow
Garcia-Lacuna, Jorge; et al, Organic & Biomolecular Chemistry, 2019, 17(43), 9489-9501

Treprostinil Raw materials

Treprostinil Preparation Products

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